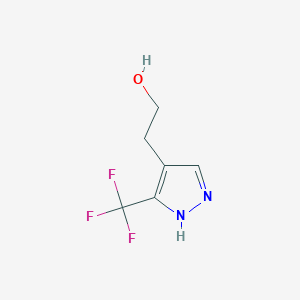
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Thiadiazepino Purines : Research on the synthesis of new thiadiazepino purines from 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and related compounds revealed the creation of complex purine derivatives, highlighting the chemical versatility and potential for creating novel compounds in this category (Hesek & Rybár, 1994).
New 6-Purineselenyl and Thiadiazolyl Derivatives : A study on the synthesis of new 6-purineselenyl and thiadiazolyl derivatives involved the use of compounds similar to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. This demonstrates the compound's role as a precursor in creating diverse purine derivatives (Gobouri, 2020).
Applications in Receptor Affinity and Pharmaceuticals
Mixed Ligand-Metal Complexes : A study explored the creation of mixed ligand-metal complexes using compounds similar to the one . This research indicates potential applications in developing complex metal-based pharmaceuticals (Shaker, 2011).
5-HT Receptor Affinity : A series of derivatives, including 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, were evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. This suggests their potential use in the development of drugs targeting these receptors (Chłoń-Rzepa et al., 2013).
Structure–5‐HT Receptor Affinity Relationship : Further exploration into the structure-affinity relationship in derivatives of 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin receptors was conducted, which is crucial for designing new ligands for these receptors (Żmudzki et al., 2015).
Chemical Properties and Photolysis Studies
Photolysis of Xanthine Derivatives : The photolysis of compounds similar to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, like pentoxifylline, led to the creation of novel xanthine derivatives. This reveals potential for photolysis in synthesizing new chemical entities (Han, Bonnet, & Westhuizen, 2008).
Impurity Characterization in Chlorotheophylline : Characterization of impurities in samples related to 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione demonstrated an advanced understanding of the chemical profile and purity of these compounds (Desai, Patel, & Gabhe, 2011).
Advanced Chemical Synthesis Techniques
- Thietanyl Protection in Synthesis : The use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, related to the compound , showcases innovative methods in chemical synthesis (Khaliullin & Shabalina, 2020).
Material Design and Interaction Analysis
- Intermolecular Interaction Analysis : Quantitative investigation of intermolecular interactions in derivatives of 1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione suggests potential applications in material design and new material development (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-20-13-14(19-16(20)26-9-8-25-3)21(2)17(24)22(15(13)23)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXHOPFFYBUUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCOC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

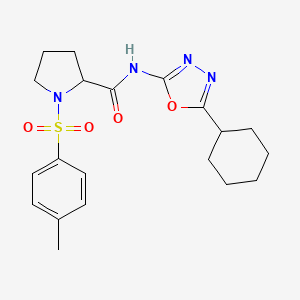
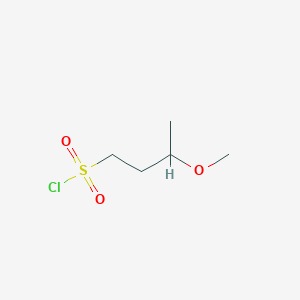
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)

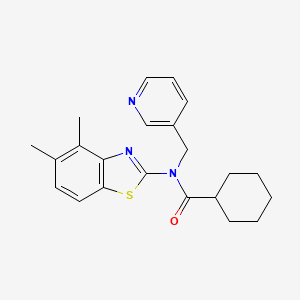
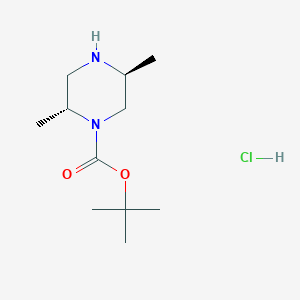
![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)
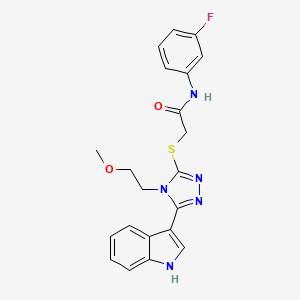
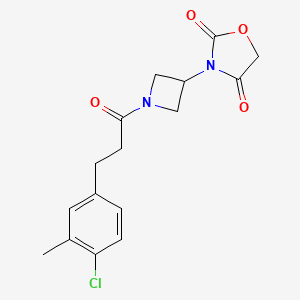

![5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2475328.png)
![7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2475329.png)
![3-hexyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2475331.png)
